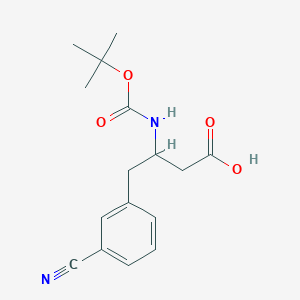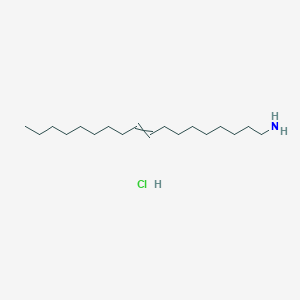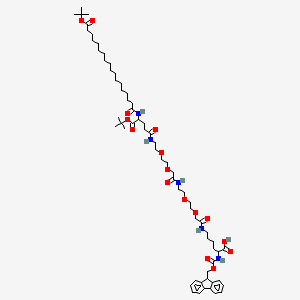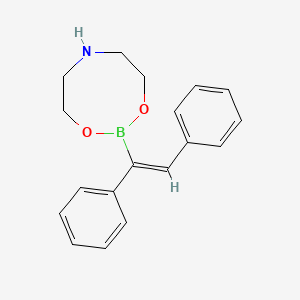
dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is a complex chemical compound with the molecular formula C8H20CdCl2NO6P. This compound is known for its unique structure, which includes a cadmium ion coordinated with two chloride ions and a phosphate group linked to a 2,3-dihydroxypropyl and 2-(trimethylazaniumyl)ethyl moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of cadmium chloride with 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halide salts or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide derivatives, while reduction could produce cadmium metal or lower oxidation state cadmium compounds .
Aplicaciones Científicas De Investigación
Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in binding to these targets, while the cadmium ion can interact with various biological molecules, potentially leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
Glycerylphosphorylcholine: Similar in structure but lacks the cadmium and chloride ions.
Phosphocholine: Contains a similar phosphate group but differs in the attached organic moieties.
Uniqueness
Dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of cadmium and chloride ions, which impart distinct chemical and physical properties. These features make it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
64681-08-9 |
|---|---|
Fórmula molecular |
C8H20CdCl2NO6P |
Peso molecular |
440.54 g/mol |
Nombre IUPAC |
dichlorocadmium;2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C8H20NO6P.Cd.2ClH/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;;;/h8,10-11H,4-7H2,1-3H3;;2*1H/q;+2;;/p-2 |
Clave InChI |
RCOWLNSSDOITMP-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O.Cl[Cd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)

![Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate](/img/structure/B13396851.png)
![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate](/img/structure/B13396862.png)
![(2R)-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13396867.png)





